Cas no 13290-15-8 (2-[(2-chlorophenyl)sulfanyl]ethanol)
2-[(2-chlorophenyl)sulfanyl]ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-[(2-chlorophenyl)sulfanyl]ethanol
- 2-(2-chlorophenyl)sulfanylethanol
- 2-CHLOROPHENYLTHIOETHANOL
- 2-(2-chlorophenylthio)ethan-1-ol
- 2-(2-Chlor-phenylthio)-aethanol
- 2-< 2-Chlor-phenylthio> -aethanol
- AC1L77CQ
- CTK0I1461
- NSC202711
-
- MDL: MFCD03789150
- Inchi: 1S/C8H9ClOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
- InChI Key: WBNFYRVNKHYAMO-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1SCCO
Computed Properties
- Exact Mass: 188.00637
- Monoisotopic Mass: 188.0062638g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- PSA: 20.23
- LogP: 2.42440
2-[(2-chlorophenyl)sulfanyl]ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019305-1g |
2-[(2-Chlorophenyl)thio]ethanol |
13290-15-8 | 98% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 019305-5g |
2-[(2-Chlorophenyl)thio]ethanol |
13290-15-8 | 98% | 5g |
£94.00 | 2022-03-01 | |
| Fluorochem | 019305-25g |
2-[(2-Chlorophenyl)thio]ethanol |
13290-15-8 | 98% | 25g |
£282.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1234889-1g |
Ethanol, 2-[(2-chlorophenyl)thio]- |
13290-15-8 | 98% | 1g |
$180 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1234889-5g |
Ethanol, 2-[(2-chlorophenyl)thio]- |
13290-15-8 | 98% | 5g |
$265 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1234889-25g |
Ethanol, 2-[(2-chlorophenyl)thio]- |
13290-15-8 | 98% | 25g |
$745 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1234889-100g |
Ethanol, 2-[(2-chlorophenyl)thio]- |
13290-15-8 | 98% | 100g |
$1940 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1234889-1g |
Ethanol, 2-[(2-chlorophenyl)thio]- |
13290-15-8 | 98% | 1g |
$175 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1234889-5g |
Ethanol, 2-[(2-chlorophenyl)thio]- |
13290-15-8 | 98% | 5g |
$255 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1234889-25g |
Ethanol, 2-[(2-chlorophenyl)thio]- |
13290-15-8 | 98% | 25g |
$710 | 2024-06-08 |
2-[(2-chlorophenyl)sulfanyl]ethanol Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-[(2-chlorophenyl)sulfanyl]ethanol
Professional Introduction to Compound with CAS No. 13290-15-8 and Product Name: 2-[(2-chlorophenyl)sulfanyl]ethanol
2-[(2-chlorophenyl)sulfanyl]ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 13290-15-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a chlorophenyl sulfanyl group attached to an ethanol moiety, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The structural motif of this molecule positions it as a valuable intermediate in the synthesis of more complex pharmacophores, particularly those targeting neurological and inflammatory pathways.
The chlorophenyl sulfanyl group is a key feature that contributes to the compound's reactivity and potential biological activity. Sulfanyl groups are well-documented for their ability to participate in hydrogen bonding interactions, which can enhance binding affinity to biological targets. In contrast, the chlorine atom at the ortho position relative to the sulfanyl group introduces electrophilic characteristics, making the molecule susceptible to nucleophilic substitution reactions. This dual functionality makes 2-[(2-chlorophenyl)sulfanyl]ethanol a versatile building block for designing novel therapeutic agents.
Recent advancements in computational chemistry have highlighted the importance of molecular descriptors in predicting the pharmacokinetic properties of small molecules. Studies have demonstrated that compounds containing chlorophenyl sulfanyl moieties often exhibit favorable solubility profiles, which is critical for oral bioavailability. The ethanol side chain further enhances solubility while providing a site for further functionalization via esterification or etherification reactions. These attributes make 2-[(2-chlorophenyl)sulfanyl]ethanol an attractive candidate for developing drugs with improved pharmacokinetic profiles.
In the realm of drug discovery, 2-[(2-chlorophenyl)sulfanyl]ethanol has been explored as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. By leveraging the electrophilic nature of the chlorine atom, researchers can introduce reactive sites for covalent bond formation with kinase active sites. This approach has been successfully employed in the development of targeted therapies that exhibit high selectivity and efficacy.
Moreover, the sulfanyl group in this compound has been shown to interact with thiol-containing residues in biological targets, such as cysteine proteases. These interactions are often critical for drug binding affinity and can be exploited to design potent inhibitors. For instance, studies have revealed that sulfanyl-containing compounds can form stable disulfide bonds with target proteins, leading to irreversible inhibition. This mechanism has been particularly relevant in antiviral and anticancer drug development, where sustained target engagement is desirable.
The synthesis of 2-[(2-chlorophenyl)sulfanyl]ethanol typically involves nucleophilic aromatic substitution (SNAr) reactions on 2-chlorobenzene derivatives followed by thiolation with sodium hydrosulfide or related reagents. Recent improvements in synthetic methodologies have focused on enhancing yield and purity while minimizing side reactions. Transition-metal-catalyzed cross-coupling reactions have also been explored as alternative routes to introduce the chlorophenyl moiety efficiently. These advancements underscore the compound's significance as a synthetic intermediate in industrial-scale pharmaceutical production.
From a biological perspective, derivatives of 2-[(2-chlorophenyl)sulfanyl]ethanol have shown promise in preclinical studies targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of sulfanyl groups to modulate cholinergic pathways has been particularly noteworthy. Additionally, anti-inflammatory applications have emerged as another area of interest, with some derivatives exhibiting inhibitory activity against cyclooxygenase (COX) enzymes without significant gastrointestinal toxicity—a common limitation of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The integration of machine learning models into drug discovery pipelines has further accelerated the exploration of 2-[(2-chlorophenyl)sulfanyl]ethanol derivatives. Predictive models trained on large datasets have identified novel scaffolds with enhanced binding affinities and improved pharmacokinetic properties. These computational tools have enabled virtual screening campaigns that would be computationally prohibitive using traditional experimental methods alone. As a result, researchers can now rapidly prioritize promising candidates for experimental validation.
In conclusion, 2-[(2-chlorophenyl)sulfanyl]ethanol (CAS No. 13290-15-8) represents a compelling compound with broad utility in pharmaceutical research and development. Its unique structural features—combining a reactive chlorophenyl group with a versatile ethanol moiety—make it an indispensable tool for medicinal chemists seeking to design next-generation therapeutics. With ongoing advancements in synthetic chemistry and computational biology, the potential applications of this compound are likely to expand further, solidifying its role as a cornerstone in modern drug discovery efforts.
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